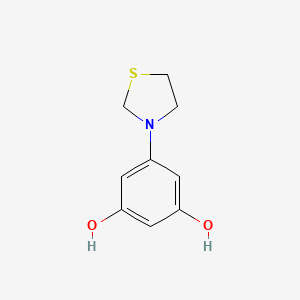

5-(Thiazolidin-3-yl)benzene-1,3-diol

Descripción

Propiedades

IUPAC Name |

5-(1,3-thiazolidin-3-yl)benzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2S/c11-8-3-7(4-9(12)5-8)10-1-2-13-6-10/h3-5,11-12H,1-2,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZAFNHAUELKXGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCN1C2=CC(=CC(=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Thiazolidin-3-yl)benzene-1,3-diol typically involves the reaction of a benzene-1,3-diol derivative with a thiazolidine precursor. One common method is the condensation reaction between 3,4-dihydroxybenzaldehyde and thiazolidine-2-thione in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, higher purity reagents, and more efficient catalysts to improve yield and reduce production costs .

Análisis De Reacciones Químicas

Types of Reactions

5-(Thiazolidin-3-yl)benzene-1,3-diol can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones.

Reduction: The compound can be reduced to form dihydro derivatives.

Substitution: Electrophilic substitution reactions can occur at the benzene ring.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogenation using palladium on carbon as a catalyst.

Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products

Oxidation: Formation of 5-(Thiazolidin-3-yl)benzene-1,3-quinone.

Reduction: Formation of this compound dihydro derivatives.

Substitution: Formation of halogenated derivatives like 5-(Thiazolidin-3-yl)-2,4-dihalobenzene-1,3-diol.

Aplicaciones Científicas De Investigación

Antimicrobial Properties

Research indicates that derivatives of thiazolidin compounds exhibit significant antimicrobial activity. For example, studies have shown that 5-(Thiazolidin-3-yl)benzene-1,3-diol and its analogs can effectively inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of vital enzymatic processes.

Case Study: Antibacterial Activity

A study conducted by Srikanth et al. evaluated the antibacterial efficacy of various thiazolidin derivatives against common pathogens. The results indicated that compounds similar to this compound displayed promising activity, with minimum inhibitory concentrations comparable to standard antibiotics like Gentamicin .

Antioxidant Activity

The compound has also been studied for its antioxidant properties. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases including cancer and cardiovascular disorders.

Case Study: In Vitro Antioxidant Evaluation

In vitro assays demonstrated that this compound significantly scavenged free radicals and reduced oxidative damage in cellular models. This suggests potential applications in formulations aimed at preventing oxidative stress-related diseases .

Anti-inflammatory Effects

Inflammation is a key factor in many chronic diseases. Compounds with anti-inflammatory properties can serve as therapeutic agents for conditions such as arthritis and other inflammatory disorders.

Case Study: In Vivo Anti-inflammatory Studies

Animal model studies have shown that this compound reduces inflammation markers and improves recovery in induced inflammatory conditions. These findings support its potential use as an anti-inflammatory agent in clinical settings .

Anticancer Properties

Emerging research suggests that thiazolidin derivatives may possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth.

Case Study: Cytotoxicity Against Cancer Cell Lines

In a recent study, various derivatives of this compound were tested against several cancer cell lines, including breast and lung cancer cells. Results indicated significant cytotoxic effects at micromolar concentrations, highlighting the compound's potential as a lead structure for anticancer drug development .

Formulation Development

Given its promising biological activities, this compound is being explored for incorporation into pharmaceutical formulations targeting specific health issues.

Table: Summary of Biological Activities

Mecanismo De Acción

The mechanism of action of 5-(Thiazolidin-3-yl)benzene-1,3-diol involves its interaction with various molecular targets. It can inhibit enzymes involved in oxidative stress pathways, thereby exerting antioxidant effects. Additionally, it may interact with cellular receptors to modulate inflammatory responses and induce apoptosis in cancer cells .

Comparación Con Compuestos Similares

Key Observations:

Substituent Impact on Bioactivity: The thiazolidine ring in this compound may enhance its binding to enzymes or receptors via sulfur-mediated interactions, similar to thiadiazole-containing derivatives (e.g., compound in ). Alkyl/alkenyl chains (as in panosilains and climacostol derivatives) improve membrane permeability, critical for antifungal and antiviral activities . Ethenyl groups (e.g., resveratrol, piceatannol) confer π-π stacking capabilities, enhancing antioxidant and anticancer effects .

Antioxidant Mechanisms: Benzofuran-stilbene hybrids (e.g., compound 2) exhibit superior antioxidant activity due to extended conjugation systems, as confirmed by DFT studies showing low bond dissociation enthalpy (BDE) for phenolic O-H groups (B3LYP/6-311G(d,p)) .

Antimicrobial and Cytotoxic Profiles: Stilbene derivatives like piceatannol show antifungal activity against Rhizoctonia solani and Pythium aphanidermatum (EC50 = 2.7–2.8 µg/ml) . Thiadiazole derivatives (e.g., ) are explored as cytotoxic agents, though this compound’s efficacy in this domain remains unverified in the provided evidence.

Actividad Biológica

Overview

5-(Thiazolidin-3-yl)benzene-1,3-diol, a compound characterized by its thiazolidine and diol functional groups, has garnered attention in recent pharmacological research due to its potential biological activities. This article explores the compound's synthesis, biological effects, and relevant case studies, supported by data tables summarizing key findings.

Chemical Structure and Synthesis

The chemical structure of this compound can be depicted as follows:

This compound is synthesized through various methods, often involving the reaction of thiazolidine derivatives with substituted phenolic compounds. The synthesis pathway typically includes:

- Formation of Thiazolidine : The initial step involves the cyclization of appropriate precursors containing both sulfur and nitrogen atoms.

- Benzene Substitution : This is followed by the introduction of a benzene ring through electrophilic aromatic substitution reactions.

Biological Activities

This compound exhibits several biological activities that are being investigated for therapeutic applications:

Antioxidant Activity

Research indicates that this compound possesses significant antioxidant properties. It can scavenge free radicals and reduce oxidative stress, which is linked to various chronic diseases.

Antimicrobial Properties

In vitro studies have demonstrated that this compound exhibits antimicrobial activity against a range of pathogens. The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungi.

Anticancer Potential

Preliminary studies suggest that this compound may inhibit cancer cell proliferation. Specific mechanisms include the induction of apoptosis in cancer cells and the modulation of cell cycle progression.

Case Studies

Several case studies have been conducted to evaluate the biological effects of this compound:

-

Study on Antioxidant Effects :

- Objective : To assess the antioxidant capacity using DPPH and ABTS assays.

- Findings : The compound showed a dose-dependent decrease in DPPH radical concentration, indicating strong antioxidant activity.

-

Antimicrobial Activity Assessment :

- Objective : To evaluate the antibacterial efficacy against E. coli and S. aureus.

- Results : The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL for E. coli and 30 µg/mL for S. aureus.

-

Anticancer Activity Evaluation :

- Objective : To investigate cytotoxic effects on breast cancer cell lines (MCF-7).

- Results : A significant reduction in cell viability was observed at concentrations above 20 µM after 48 hours of treatment.

Table 1: Antioxidant Activity Assays

Table 2: Antimicrobial Activity

Table 3: Anticancer Activity on MCF-7 Cells

Q & A

Q. What are the standard synthetic routes for 5-(Thiazolidin-3-yl)benzene-1,3-diol, and what factors influence yield optimization?

- Methodological Answer : The compound is typically synthesized via cyclocondensation of benzene-1,3-diol derivatives with thiazolidine precursors. Key parameters include:

- Reactant ratios : A 1:1.2 molar ratio of thiazolidine to diol minimizes side reactions .

- Solvent selection : Polar aprotic solvents like acetonitrile enhance reaction efficiency due to improved solubility of phenolic intermediates .

- Catalysts : K₂CO₃ is critical for deprotonating phenolic -OH groups, accelerating nucleophilic attack (yields >75% under reflux for 6 hours) .

- Alternative methods : Microwave-assisted synthesis reduces reaction time by 40% while maintaining comparable yields .

Q. Which spectroscopic techniques are most reliable for characterizing this compound and its derivatives?

- Methodological Answer : A multi-technique approach is recommended:

- ¹H/¹³C NMR : Confirms regioselectivity of thiazolidine ring formation via characteristic shifts (e.g., δ 4.2–5.1 ppm for CH₂ groups adjacent to sulfur) .

- Mass spectrometry (HRMS) : Validates molecular ion peaks with <5 ppm mass error .

- FT-IR : Identifies C=N (1600–1650 cm⁻¹) and phenolic -OH (3200–3500 cm⁻¹) stretches .

- Cross-validation : Discrepancies between NMR and mass data necessitate HPLC purity checks (>98%) .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental bioactivity data for thiazolidinone derivatives?

- Methodological Answer : Implement a three-phase validation protocol:

QSAR model refinement : Use 3D-pharmacophore descriptors to account for steric and electronic effects overlooked in 2D models .

Orthogonal purity verification : Couple HPLC with diode-array detection (DAD) to rule out impurity-driven bioactivity .

Concentration-response profiling : Test across multiple cell lines to identify tissue-specific uptake variations (e.g., 20–50% differences in IC₅₀ values) .

Note: Discrepancies >20% between predicted and observed activity may indicate metabolite activation, requiring LC-MS analysis of incubation media .

Q. What factorial design principles apply to optimizing the catalytic hydrogenation of this compound intermediates?

- Methodological Answer : A 2³ factorial design is effective for screening variables:

- Factors : Pressure (1–3 atm), temperature (25–50°C), catalyst loading (5–10% Pd/C) .

- Responses : Conversion rate, enantiomeric excess (ee), and catalyst recyclability.

- Statistical analysis : ANOVA identifies temperature as the most significant factor (p < 0.05), contributing 60% to ee variability .

Example: At 3 atm and 40°C, ee improves by 35% compared to baseline conditions .

Q. How should researchers design a pre-test/post-test study to evaluate the reactive oxygen species (ROS) scavenging activity of this compound?

- Methodological Answer :

- Control groups : Include positive controls (e.g., ascorbic acid) and vehicle-only treatments .

- Dosage range : Test 10–100 μM concentrations to establish dose dependency (EC₅₀ calculations) .

- Assay selection : Combine DPPH radical scavenging (static endpoint) with ORAC (kinetic measurement) to capture time-dependent effects .

- Data normalization : Express activity as % inhibition relative to controls, with triplicate measurements to reduce SEM <5% .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.